2-Methoxyquinoline-4-carbonitrile
Overview
Description
2-Methoxyquinoline-4-carbonitrile is a heterocyclic aromatic compound with the molecular formula C11H8N2O. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a methoxy group at the second position and a carbonitrile group at the fourth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinoline-4-carbonitrile typically involves the reaction of 2-chloroquinoline with methanol in the presence of a base, followed by the introduction of a cyano group. This can be achieved through various methods, including:
Nucleophilic Substitution:
Cyclization Reactions: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring, followed by methoxylation and cyanation steps
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoline-4-carbonitrile-2-one.
Reduction: The cyano group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride
Major Products Formed:
Oxidation: Quinoline-4-carbonitrile-2-one.
Reduction: 2-Methoxyquinoline-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
2-Methoxyquinoline-4-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methylquinoline: Similar structure but with a methyl group instead of a methoxy group.
4-Cyanoquinoline: Lacks the methoxy group but has a cyano group at the fourth position.
2-Methoxyquinoline: Similar structure but without the cyano group
Uniqueness: 2-Methoxyquinoline-4-carbonitrile is unique due to the presence of both methoxy and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-methoxyquinoline-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZANBBKOOLJQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718597 | |
Record name | 2-Methoxyquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855165-19-4 | |
Record name | 2-Methoxyquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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